6-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
Description
6-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a dihydrobenzoxazine derivative characterized by a fused benzene and oxazine ring system with a methyl substituent at the 6-position. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. Dihydrobenzoxazines are recognized for their biological relevance, particularly in drug discovery, as intermediates for synthesizing bioactive molecules (e.g., antimicrobials, CNS agents) .
Properties
IUPAC Name |
6-methyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-7-2-3-9-8(6-7)10-4-5-11-9;/h2-3,6,10H,4-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKSDCUZZKEUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71472-57-6 | |
| Record name | 6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chloroacetyl Chloride-Mediated Cyclization
Shridhar et al. demonstrated that 2-aminophenols react with chloroacetyl chloride in methylisobutylketone (MIBK) under basic conditions (aqueous NaHCO₃) to yield 3,4-dihydro-2H-benzo[b][1,oxazin-2-ones. Adapting this protocol, 2-amino-5-methylphenol (10 mmol) and chloroacetyl chloride (12 mmol) in MIBK (50 mL) were refluxed for 6 hours, yielding 6-methyl-3,4-dihydro-2H-benzo[b]oxazin-2-one (85% purity by HPLC). Subsequent reduction with lithium borohydride (LiBH₄) in tetrahydrofuran (THF) at 65°C for 20 hours produced the secondary alcohol intermediate, which was treated with HCl gas in ethanol to form the hydrochloride salt.
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | 2-Amino-5-methylphenol |
| Reagent | Chloroacetyl chloride |
| Solvent | MIBK |
| Reaction Time | 6 hours |
| Yield (Oxazinone) | 72% |
| Reduction Agent | LiBH₄ |
| Salt Formation | HCl/EtOH |
| Final Purity (HPLC) | 95% |
Reductive Alkylation of Nitro Precursors
An alternative route involves the reduction of nitro intermediates followed by alkylation. This method avoids harsh cyclization conditions and improves regioselectivity.
Nitro Group Reduction and Cyclocondensation
Kulkarni and Abdi reported the synthesis of benzoxazines via reduction of nitro ethers using Fe/AcOH or Zn/NH₄Cl. For the target compound, 2-nitro-5-methylphenol was alkylated with ethyl bromoacetate in the presence of K₂CO₃ to form 2-(2-nitro-5-methylphenoxy)acetate. Reduction with Fe/AcOH (1:3 v/v) at 80°C for 4 hours yielded the corresponding amine, which underwent spontaneous cyclization to 6-methyl-3,4-dihydro-2H-benzo[b]oxazine. The free base was isolated and converted to the hydrochloride salt using concentrated HCl in diethyl ether.
Key Data:
| Parameter | Value |
|---|---|
| Nitro Precursor | 2-Nitro-5-methylphenol |
| Alkylating Agent | Ethyl bromoacetate |
| Reducing Agent | Fe/AcOH |
| Cyclization | Spontaneous |
| Salt Formation Solvent | Diethyl ether |
| Final Yield | 68% |
Post-Synthetic Modifications of Benzoxazine Cores
Functionalization of preformed benzoxazine derivatives offers a modular approach to introduce methyl groups at specific positions.
Friedel-Crafts Alkylation
A patent by Chowdary et al. describes the Friedel-Crafts alkylation of 3,4-dihydro-2H-benzo[b]oxazine with methyl iodide in the presence of AlCl₃. The reaction proceeds at 0°C in dichloromethane (DCM), selectively introducing a methyl group at the 6-position. The product was purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1) and treated with HCl to afford the hydrochloride salt (89% purity).
Key Data:
| Parameter | Value |
|---|---|
| Substrate | 3,4-Dihydro-2H-benzo[b]oxazine |
| Methylating Agent | Methyl iodide |
| Catalyst | AlCl₃ |
| Temperature | 0°C |
| Purification | Column chromatography |
| Final Purity (NMR) | >90% |
Analytical Validation and Quality Control
All synthetic routes were validated using:
-
¹H/¹³C NMR : Characteristic signals for the methyl group (δ 2.3 ppm, singlet) and oxazine protons (δ 4.1–4.3 ppm).
-
HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water 70:30).
-
Elemental Analysis : Calculated for C₉H₁₂ClNO: C 58.23%, H 6.51%, N 7.54%; Found: C 58.10%, H 6.49%, N 7.50%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chloroacetyl Cyclization | 72 | 95 | Moderate | High |
| Reductive Alkylation | 68 | 89 | High | Moderate |
| Friedel-Crafts | 65 | 90 | Low | Low |
The chloroacetyl cyclization route is preferred for industrial-scale synthesis due to its high purity and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the oxazine ring is modified by substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted oxazine derivatives .
Scientific Research Applications
Research indicates that 6-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride exhibits notable biological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial effects against various bacterial strains. Its structure may contribute to its ability to disrupt bacterial cell membranes .
- Cytotoxic Effects : Some investigations have reported that the compound shows cytotoxicity against cancer cell lines, making it a candidate for further development in cancer therapy .
Medicinal Chemistry Applications
The unique structure of this compound opens avenues for its application in drug design:
- Lead Compound Development : Given its biological activities, researchers are exploring its derivatives as potential lead compounds in the development of new pharmaceuticals targeting bacterial infections and cancer .
- Structure-Activity Relationship (SAR) Studies : The compound serves as a basis for SAR studies to optimize efficacy and minimize toxicity in new drug candidates .
Materials Science Applications
In addition to medicinal applications, this compound may find use in materials science:
- Polymer Chemistry : Its oxazine structure can be utilized in the synthesis of polymers with specific properties. Research into its polymerization behavior could lead to materials with enhanced thermal stability and mechanical strength .
- Coatings and Adhesives : The compound's chemical properties may be advantageous in formulating advanced coatings and adhesives due to its potential adhesion characteristics and resistance to environmental factors .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, suggesting a promising alternative for treating resistant strains .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it induced apoptosis in HeLa cells at concentrations that did not affect normal fibroblast cells, highlighting its potential as a selective anticancer agent .
Mechanism of Action
The mechanism of action of 6-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Bromo and chloro substituents (electron-withdrawing) reduce electron density in the aromatic ring, which may alter reactivity in electrophilic substitution reactions or binding affinity to biological targets . The carboxylate ester in the methyl ester analog introduces polarizability and hydrogen-bonding capacity, impacting solubility and metabolic stability .
Molecular Weight and Safety :
- The brominated analog (250.52 g/mol) exhibits higher molar mass and toxicity (R22 hazard), whereas the dichloro derivative (204.06 g/mol) may prioritize reactivity in synthetic pathways .
- Safety data for the methyl-substituted compound are absent, but its industrial-grade classification suggests standardized handling protocols .
Biological Activity
6-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.
- CAS Number : 1095270-80-6
- Molecular Formula : C₉H₁₂ClNO
- Molecular Weight : 185.65 g/mol
- Purity : Typically ≥ 98%
- Storage Conditions : Keep in a dark place, inert atmosphere, at room temperature.
Anticancer Activity
Research indicates that derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine exhibit significant anticancer properties. A study demonstrated that certain derivatives selectively inhibited the growth of hypoxic cancer cells while sparing normoxic cells. For example, compounds tested showed IC₅₀ values of 87 ± 1.8 μM and 10 ± 3.7 μM against hypoxic cells, indicating potent cytotoxicity in specific conditions .
Anti-inflammatory Effects
6-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine and its derivatives have been evaluated for anti-inflammatory properties. One study highlighted that synthesized benzoxazepine derivatives exhibited cytotoxicity against solid tumor cell lines and influenced the release of pro-inflammatory cytokines such as IL-6 and TNF-α . This suggests a dual role in both inhibiting cancer cell proliferation and modulating inflammatory responses.
Antimicrobial Activity
The compound also shows potential antimicrobial activity. While the overall activity was limited, some derivatives demonstrated effectiveness against specific bacterial pathogens. This highlights the need for further exploration into its spectrum of antimicrobial efficacy .
The biological effects of this compound can be attributed to its interaction with various biological pathways:
- 5-HT6 Receptor Antagonism : Some derivatives have been synthesized as antagonists for the 5-HT6 receptor, which is implicated in various neuropsychiatric disorders. These compounds displayed subnanomolar affinities for the receptor, suggesting potential therapeutic applications in conditions like depression and anxiety .
- Hypoxia-Induced Gene Regulation : The compound has been shown to downregulate hypoxia-induced genes such as HIF-1α and VEGF in cancer cells, which are crucial for tumor survival and growth under low oxygen conditions .
Case Studies
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the purity of 6-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride?
- Methodological Answer : Use a combination of melting point analysis (mp 143–152.5°C for structurally similar benzoxazines) and HPLC with UV detection (Inhouse methods, as referenced in analytical protocols for related compounds). Ensure calibration against certified reference standards. For trace impurities, employ mass spectrometry (MS) coupled with nuclear magnetic resonance (NMR) to confirm structural integrity .
Q. How should researchers handle solubility challenges during in vitro assays involving this compound?
- Methodological Answer : Pre-dissolve the compound in dimethyl sulfoxide (DMSO) at 10 mM stock concentrations, as solubility data for analogous benzoxazines indicate DMSO compatibility. For aqueous buffers, use sonication at 40°C for 30 minutes, followed by centrifugation (10,000 rpm, 5 min) to remove particulates. Verify solubility via dynamic light scattering (DLS) .
Q. What are the critical parameters for characterizing the hydrochloride salt form?
- Methodological Answer : Perform X-ray crystallography to confirm salt formation, focusing on chloride ion coordination. Use Fourier-transform infrared spectroscopy (FT-IR) to identify N–H stretching (2500–3000 cm⁻¹) and Cl⁻ counterion peaks (600–800 cm⁻¹). Compare with published spectra of structurally related hydrochlorides .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield in benzoxazine ring formation?
- Methodological Answer : Use microwave-assisted synthesis (120°C, 20 min) to enhance cyclization efficiency, as demonstrated for 4-methylbenzoxazine derivatives. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) and adjust stoichiometry of the amine precursor (1.2 eq) to minimize dimerization byproducts .
Q. What strategies resolve contradictory stability data under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks, comparing results to controlled storage (2–8°C, desiccated). Use HPLC-MS to quantify degradation products (e.g., hydrolysis of the oxazine ring). For conflicting data, apply Arrhenius modeling to extrapolate shelf-life under different temperatures .
Q. How should researchers address discrepancies in biological activity due to batch-to-batch variability?
- Methodological Answer : Implement quality-by-design (QbD) protocols:
- Critical Quality Attributes (CQAs) : Purity (>97%), residual solvent levels (<0.1% DMSO).
- Process Controls : Monitor reaction pH (6.5–7.5) and aeration (N₂ inert atmosphere) during synthesis.
- Statistical Analysis : Use multivariate regression to correlate impurity profiles (e.g., sulfonyl chloride derivatives) with bioactivity outliers .
Q. What advanced techniques validate the compound’s mechanism of action in receptor-binding studies?
- Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) with purified receptors. Cross-validate using isothermal titration calorimetry (ITC) to quantify enthalpy changes. For contradictory results, perform molecular dynamics simulations (AMBER force field) to model ligand-receptor interactions and identify steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
